N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)thiophene-2-sulfonamide
Description
N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene backbone substituted with two distinct heteroaromatic moieties: a 1-methylpyrrole and a thiophene group. The compound’s structure combines sulfonamide functionality with π-electron-rich aromatic systems, making it a candidate for applications in medicinal chemistry, particularly as a ligand for receptors or enzymes .
Properties
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S3/c1-16-8-2-5-13(16)11-17(12-14-6-3-9-20-14)22(18,19)15-7-4-10-21-15/h2-10H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGXDOLHIXIOAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(CC2=CC=CS2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiophene-2-sulfonamide structure. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the sulfonamide bond.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted thiophene derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic uses.
Medicine: It may have applications in drug development, particularly in the design of new pharmaceuticals.
Industry: It can be used in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The sulfonamide group, in particular, can bind to enzymes or receptors, leading to biological responses. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional analogs, highlighting differences in substituents, synthetic methods, and physicochemical properties:
Structural and Functional Insights
- Pyrrole’s electron-rich nature may improve binding affinity to hydrophobic pockets in biological targets .
Physicochemical Properties
- Melting Points : Pyrrole-sulfonamide derivatives (e.g., compound 8 in ) exhibit higher melting points (152–154°C) than thiophene-methanamine analogs (L1, liquid), suggesting stronger intermolecular forces due to sulfonamide polarity .
- Solubility : Thiophene-sulfonamides generally show moderate solubility in polar aprotic solvents (e.g., DMF, acetonitrile) but poor aqueous solubility, necessitating formulation optimizations for biological testing .
Biological Activity
N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)thiophene-2-sulfonamide is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of carbonic anhydrase (CA) isoenzymes. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR).
The molecular formula of this compound is , with a molecular weight of 388.5 g/mol. The structure includes a thiophene ring, which is known for its role in various biological activities.
Research has shown that thiophene-based sulfonamides exhibit noncompetitive inhibition against carbonic anhydrase I (hCA-I) and II (hCA-II). The inhibition mechanism involves interactions outside the catalytic active site, highlighting the importance of both the sulfonamide and thiophene moieties in the inhibitory action.
Inhibition Potency
The compound demonstrates varying degrees of potency based on structural modifications:
- IC50 Values : The IC50 values for thiophene-based sulfonamides range from 69 nM to 70 µM for hCA-I and from 23.4 nM to 1.405 µM for hCA-II, indicating high efficacy at low concentrations .
Structure-Activity Relationship (SAR)
The SAR studies reveal that the presence of specific functional groups significantly affects biological activity:
- Sulfonamide Group : Essential for interaction with the enzyme.
- Thiophene Ring : Contributes to the overall binding affinity and selectivity towards CA isoenzymes.
Table 1: Summary of Inhibition Potency
| Compound | Target Enzyme | IC50 Range | Ki Range |
|---|---|---|---|
| Thiophene-based sulfonamides | hCA-I | 69 nM - 70 µM | 66.49 ± 17.15 nM |
| hCA-II | 23.4 nM - 1.405 µM | 74.88 ± 20.65 nM |
Case Studies
- Inhibition Studies : A study evaluated various thiophene-based sulfonamides, including this compound, demonstrating significant inhibition against hCA isoenzymes with a focus on their noncompetitive nature .
- Antiviral Activity : While primarily studied for CA inhibition, certain derivatives have shown promise in antiviral applications, particularly against herpes simplex virus type 1 (HSV-1), suggesting a broader therapeutic potential .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)thiophene-2-sulfonamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Sulfonamide formation : Reacting thiophene-2-sulfonyl chloride with a bifunctional amine precursor under basic conditions (e.g., NaHCO₃ in THF) to form the sulfonamide backbone .
- N-alkylation : Introducing substituents like the 1-methylpyrrole and thiophene moieties via nucleophilic substitution or reductive amination. For example, using K₂CO₃ as a base in DMF to facilitate alkylation of the amine intermediates .
- Purification : Column chromatography (e.g., silica gel, eluent: hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures to achieve >98% purity.
Advanced: How can researchers optimize reaction conditions to minimize byproducts during the alkylation step?
Methodological Answer:
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity while avoiding protic solvents that may hydrolyze intermediates .
- Temperature control : Maintain reactions at 40–60°C to balance reactivity and selectivity, reducing over-alkylation.
- Catalytic additives : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction efficiency.
- Real-time monitoring : Use TLC or in-situ FTIR to track reaction progress and terminate before side reactions dominate .
Basic: What crystallographic tools are recommended for structural elucidation of this compound?
Methodological Answer:
- Data collection : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) at 100 K to minimize thermal motion artifacts .
- Structure solution : Use SHELXT for phase problem resolution via intrinsic phasing algorithms .
- Refinement : SHELXL for least-squares refinement of positional and anisotropic displacement parameters, incorporating hydrogen atoms at calculated positions .
- Visualization : ORTEP-3 or Mercury for generating publication-quality thermal ellipsoid diagrams .
Advanced: How should researchers address twinning or disordered regions in the crystal structure?
Methodological Answer:
- Twinning analysis : Use SHELXL ’s TWIN/BASF commands to model twinning matrices and refine twin fractions .
- Disorder modeling : Split occupancy refinement for overlapping atoms, constrained using SUMP or EADP instructions.
- Validation : Cross-check with PLATON ’s ADDSYM tool to detect missed symmetry or pseudo-merohedral twinning .
Basic: Which spectroscopic techniques are critical for characterizing this compound’s purity?
Methodological Answer:
- ¹H/¹³C NMR : Confirm molecular structure via chemical shifts (e.g., thiophene protons at δ 6.8–7.5 ppm, pyrrole protons at δ 6.2–6.6 ppm) and coupling patterns .
- HPLC-MS : Use reversed-phase C18 columns (acetonitrile/water + 0.1% formic acid) to detect impurities at <0.1% levels .
- Elemental analysis : Validate stoichiometry (C, H, N, S) within ±0.4% of theoretical values .
Advanced: How can computational methods predict metabolic pathways or enzyme interactions for this compound?
Methodological Answer:
- Docking studies : Use AutoDock Vina or Glide to model interactions with cytochrome P450 enzymes, focusing on sulfonamide and thiophene moieties as potential metabolic hotspots .
- MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability to aldehyde oxidase or other oxidoreductases .
- ADME prediction : Tools like SwissADME or Mold² to estimate solubility, logP, and metabolic liability based on molecular descriptors .
Basic: What strategies are used to analyze contradictory data between computational predictions and experimental results?
Methodological Answer:
- Error source identification : Check force field parameters (e.g., AMBER vs. CHARMM) in simulations or solvent model assumptions .
- Experimental replication : Repeat spectral assays (e.g., NMR, IR) under controlled humidity/temperature to exclude environmental artifacts .
- Sensitivity analysis : Vary computational inputs (e.g., dielectric constant, protonation states) to assess robustness of predictions .
Advanced: How can researchers design experiments to probe the compound’s reactivity under electrophilic or nucleophilic conditions?
Methodological Answer:
- Electrophilic substitution : React with Vilsmeier-Haack reagent (POCl₃/DMF) to assess formylation at pyrrole or thiophene rings, monitored by ¹H NMR .
- Nucleophilic attack : Treat with Grignard reagents (e.g., MeMgBr) to evaluate addition at sulfonamide’s sulfur or nitrogen sites .
- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to measure reaction rates and determine activation parameters .
Basic: What analytical methods are suitable for quantifying trace impurities in bulk samples?
Methodological Answer:
- HPLC-DAD/ELSD : Employ gradient elution (e.g., 10–90% acetonitrile in 0.1% TFA) with diode array detection (λ = 254 nm) for UV-active impurities .
- LC-HRMS : Orbitrap or Q-TOF systems to identify impurities via exact mass (<2 ppm error) and isotopic patterns .
- ¹⁹F NMR : If fluorinated byproducts are suspected, quantify using trifluoroacetic acid as an internal standard .
Advanced: How can researchers validate the compound’s stability under physiological conditions for in vitro studies?
Methodological Answer:
- Forced degradation : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze degradation products via LC-MS .
- Oxidative stress testing : Treat with H₂O₂ or cytochrome P450 mimics (e.g., Fe-porphyrin) to identify oxidation-prone sites .
- Long-term stability : Store samples at 4°C, 25°C, and 40°C/75% RH for 6 months, monitoring purity changes with accelerated stability protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
